![molecular formula C₂₄H₂₈O₆ B1139718 Methyl 2-O-allyl-3-O-benzyl-4,6-O-benzylidene-a-D-mannopyranoside CAS No. 210297-54-4](/img/structure/B1139718.png)
Methyl 2-O-allyl-3-O-benzyl-4,6-O-benzylidene-a-D-mannopyranoside
Overview
Description
“Methyl 2-O-allyl-3-O-benzyl-4,6-O-benzylidene-a-D-mannopyranoside” is an exceptionally intricate compound with a molecular formula of C24H28O6 . It holds immense promise within the biomedical sector. Its unparalleled molecular configuration opens up novel avenues for drug discovery, specifically for combating malignant tumors, metabolic disorders like diabetes, and contagious ailments .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. For instance, benzoylation of methyl glycosides of the D-gluco, D-galacto, and D-manno series with benzoic anhydride catalyzed by tetrabutylammonium benzoate led to 2,4-diols in 70–91% yield .Molecular Structure Analysis
The molecular structure of this compound is complex and involves multiple functional groups. The structure includes a mannopyranoside core with various substituents, including allyl, benzyl, and benzylidene groups .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and require precise control over reaction conditions. For example, the benzoylation of methyl glycosides of the D-gluco, D-galacto, and D-manno series with benzoic anhydride catalyzed by tetrabutylammonium benzoate led to 2,4-diols in 70–91% yield .Physical And Chemical Properties Analysis
The compound has a molecular weight of 412.5 g/mol . Its molecular formula is C24H28O6 . The compound’s structure includes a mannopyranoside core with various substituents, including allyl, benzyl, and benzylidene groups .Scientific Research Applications
Drug Discovery
This compound’s unique molecular configuration opens up novel avenues for drug discovery . It could be used as a starting point for the development of new drugs, particularly for combating malignant tumors, metabolic disorders like diabetes, and infectious diseases .
Angiogenesis Research
Angiogenesis, the formation of new blood vessels, is a critical process in many physiological and pathological conditions. This compound could be used in research related to angiogenesis .
Apoptosis Research
Apoptosis, or programmed cell death, is another area where this compound could have potential applications. It could be used in studies investigating the mechanisms of apoptosis, which is crucial in understanding many diseases, including cancer .
Immunology and Inflammation
The compound could also be used in research related to immunology and inflammation. It might help in understanding the complex interactions within the immune system and how inflammation occurs .
Metabolism Studies
Given its potential role in combating metabolic disorders like diabetes, this compound could be used in metabolism studies. It might help in understanding how various metabolic pathways work and how they can be manipulated to treat diseases .
Cell Cycle Research
The cell cycle is a complex process that controls the growth and division of cells. This compound could be used in research investigating the various stages of the cell cycle and how they are regulated .
Protease Research
Proteases are enzymes that break down proteins. This compound could be used in protease research, which could have implications in understanding various diseases, including cancer and infectious diseases .
Stem Cell and Wnt Signaling Research
Finally, this compound could be used in stem cell research and studies related to Wnt signaling, a pathway that plays a crucial role in cell proliferation and differentiation .
Future Directions
Mechanism of Action
Target of Action
It’s known that this compound holds immense promise within the biomedical sector .
Mode of Action
Its molecular configuration opens up novel avenues for drug discovery .
Result of Action
It’s suggested that the compound could be beneficial for combating malignant tumors, metabolic disorders like diabetes, and contagious ailments .
properties
IUPAC Name |
(4aR,6S,7S,8S,8aR)-6-methoxy-2-phenyl-8-phenylmethoxy-7-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O6/c1-3-14-26-22-21(27-15-17-10-6-4-7-11-17)20-19(29-24(22)25-2)16-28-23(30-20)18-12-8-5-9-13-18/h3-13,19-24H,1,14-16H2,2H3/t19-,20-,21+,22+,23?,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGKDDPSSKUWEG-NBOVQHNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601125649 | |
Record name | Methyl 3-O-(phenylmethyl)-4,6-O-(phenylmethylene)-2-O-2-propen-1-yl-α-D-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601125649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-O-allyl-3-O-benzyl-4,6-O-benzylidene-a-D-mannopyranoside | |
CAS RN |
210297-54-4 | |
Record name | Methyl 3-O-(phenylmethyl)-4,6-O-(phenylmethylene)-2-O-2-propen-1-yl-α-D-mannopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=210297-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-O-(phenylmethyl)-4,6-O-(phenylmethylene)-2-O-2-propen-1-yl-α-D-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601125649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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